molecular formula C16H16N6O3S B2566463 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034429-81-5

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2566463
CAS No.: 2034429-81-5
M. Wt: 372.4
InChI Key: JTUXDGFNRQKZPE-UHFFFAOYSA-N
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Description

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone ( 2034429-81-5) is a sophisticated small molecule with a molecular formula of C 16 H 16 N 6 O 3 S and a molecular weight of 372.40 g/mol . This complex heterocyclic compound features a 1-methyl-1H-imidazole core linked to an azetidine ring via a sulfonyl group, further conjugated with a 2-phenyl-1,2,3-triazole moiety through a methanone linker . This unique architecture makes it a promising candidate for pharmaceutical and biochemical research, particularly in targeting protein-protein interactions and enzyme modulation. The compound's structure incorporates imidazole, a five-membered heterocycle known for its significant therapeutic potential and presence in numerous commercially available drugs . The integration of this privileged scaffold with an azetidine and a 1,2,3-triazole ring suggests potential for diverse biological activities. Compounds with similar structural features are frequently explored in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs . Its calculated properties, including a topological polar surface area of 111 Ų , indicate favorable drug-like characteristics, making it a valuable synthon in medicinal chemistry programs aimed at developing new therapeutic agents. This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in high-throughput screening campaigns, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecules for drug discovery.

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-20-8-7-17-16(20)26(24,25)13-10-21(11-13)15(23)14-9-18-22(19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXDGFNRQKZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, and biological implications based on recent research findings.

Structural Overview

The compound features several key functional groups:

  • Azetidine moiety : A four-membered nitrogen-containing ring that may influence the compound's reactivity and biological interactions.
  • Imidazole ring : Known for its biological significance, particularly in drug design and interactions with biomolecules.
  • Triazole ring : Often associated with antimicrobial and anticancer activities.

The molecular formula is C17H21N5O3SC_{17}H_{21}N_5O_3S with a molecular weight of approximately 404.5 g/mol. The presence of a sulfonyl group enhances its potential for interacting with various biological targets.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving:

  • Formation of the azetidine ring.
  • Introduction of the imidazole and triazole functionalities.
  • Coupling reactions to attach the methanone group.

These steps often require careful optimization to ensure high yields and purity.

Antimicrobial Properties

Research indicates that compounds containing imidazole and triazole rings often exhibit significant antimicrobial activity . For instance, imidazole derivatives are known for their antifungal and antibacterial properties, suggesting that our compound may also possess similar activities .

Anticancer Potential

The structural features of the compound suggest it could interact with various kinase targets , which are critical in cancer signaling pathways. Kinase inhibitors are a well-established class of anticancer agents. The presence of the triazole ring may further enhance this potential due to its established role in targeting cancer cells.

Case Studies and Research Findings

Recent studies have explored similar compounds with related structures, providing insights into their biological activities:

CompoundActivityReference
Benzothiazole hydrazonesAntimalarial activity
Imidazole derivativesAntifungal and antibacterial
Triazole compoundsAnticancer activity

Example Study

A study on related imidazole-containing compounds demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the imidazole or azetidine groups can significantly alter biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency :

  • The target compound’s synthesis likely parallels methods in , where sulfonylimidazoles are acylated via lithiation (e.g., tert-butyllithium) followed by benzoyl chloride coupling. Yields for analogous reactions range from 40% to 95%, depending on substituent steric effects .
  • In contrast, one-pot condensations (as in ) prioritize simplicity but may lack regioselectivity for complex hybrids.

Bioactivity Correlations: Imidazole-triazole hybrids (e.g., C1–C9 in ) show moderate antimicrobial activity, suggesting the target compound’s triazole moiety could enhance microbial target engagement. Methanone-linked aryl groups (as in ) correlate with antiproliferative effects, implying the target compound may share similar kinase-inhibitory properties .

The 1-methylimidazole-sulfonyl group may reduce off-target interactions compared to bulkier substituents (e.g., 4-(phenylsulfonyl)phenyl in ) .

Data Mining Insights

  • Clustering analysis in indicates that compounds with sulfonyl-triazole-imidazole motifs (like the target) often target kinases (e.g., EGFR, VEGFR) or microbial enzymes (e.g., CYP51).
  • Molecular similarity metrics (e.g., Tanimoto coefficients >0.7) suggest overlapping pharmacophores with known antiproliferative agents .

Q & A

Q. How to utilize computational chemistry for predicting physicochemical properties?

  • Answer :
  • QSAR models : Train algorithms on logP, polar surface area (PSA), and solubility data to predict bioavailability .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate electronic effects on reactivity .

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